molecular formula C12H19NO B12825639 4-Amino-5-methyl-2-(1-methylethyl)-phenol

4-Amino-5-methyl-2-(1-methylethyl)-phenol

Cat. No.: B12825639
M. Wt: 193.28 g/mol
InChI Key: IOEJKOLMUUUPAS-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-2-(1-methylethyl)-phenol is an organic compound with a complex structure that includes an amino group, a methyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methyl-2-(1-methylethyl)-phenol can be achieved through several methods. One common approach involves the nitration of 5-methyl-2-(1-methylethyl)-phenol followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as hydrogen gas in the presence of a catalyst for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methyl-2-(1-methylethyl)-phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-5-methyl-2-(1-methylethyl)-phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-5-methyl-2-(1-methylethyl)-phenol exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methyl-2-hydroxy-pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

    5-Amino-3-methyl-1-phenylpyrazole: Contains an amino group and a methyl group but with a pyrazole ring.

Uniqueness

4-Amino-5-methyl-2-(1-methylethyl)-phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-amino-5-methyl-2-propan-2-ylphenol;ethene

InChI

InChI=1S/C10H15NO.C2H4/c1-6(2)8-5-9(11)7(3)4-10(8)12;1-2/h4-6,12H,11H2,1-3H3;1-2H2

InChI Key

IOEJKOLMUUUPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)C)O.C=C

Origin of Product

United States

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